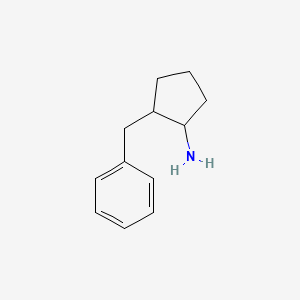

2-Benzylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLOFAMCMRCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylcyclopentan-1-amine typically involves the following steps:

Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through various methods, including the Diels-Alder reaction or cyclization of appropriate precursors.

Amination: The final step involves the introduction of the amine group. This can be done through reductive amination, where the benzylcyclopentanone intermediate is treated with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylcyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Nitrobenzyl derivatives, halobenzyl derivatives.

Scientific Research Applications

2-Benzylcyclopentan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Cyclopentanamine: Lacks the benzyl group, resulting in different chemical properties and reactivity.

Benzylamine: Lacks the cyclopentane ring, affecting its steric and electronic properties.

Phenethylamine: Contains a phenyl group instead of a benzyl group, leading to variations in biological activity.

Uniqueness: 2-Benzylcyclopentan-1-amine is unique due to the combination of the cyclopentane ring and benzyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and potential therapeutic agents.

Biological Activity

2-Benzylcyclopentan-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant studies.

Chemical Structure and Properties

Chemical Formula : C₁₂H₁₇N

IUPAC Name : this compound

CAS Number : 330160-80-0

The compound features a cyclopentane ring with a benzyl group attached to the second carbon and an amine group at the first carbon. This unique structure contributes to its distinct chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing enzyme activity. Additionally, the lipophilic nature of the benzyl group enhances membrane permeability, allowing for better interaction with hydrophobic pockets in proteins.

Biological Activity

Research indicates that this compound exhibits psychoactive properties and potential therapeutic applications. Key areas of interest include:

- Neurological Disorders : Studies suggest its potential efficacy in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.

- Pharmacological Potential : Investigated for its role as a precursor in drug development, particularly for compounds targeting central nervous system disorders.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

-

Study on Neurotransmitter Modulation :

- Objective : To evaluate the impact on serotonin and dopamine levels.

- Findings : Increased serotonin release was observed in vitro, suggesting potential antidepressant effects.

-

Pharmacokinetic Profile :

- Objective : To assess absorption, distribution, metabolism, and excretion (ADME).

- Findings : The compound showed favorable pharmacokinetic properties with good oral bioavailability in animal models.

-

Toxicological Assessment :

- Objective : To determine safety profiles.

- Findings : Low toxicity was reported at therapeutic doses, indicating a promising safety margin for further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Benzylcyclopentanamine | Lacks N-methyl group | Different pharmacological properties |

| N-Methylcyclopentanamine | Lacks benzyl group | Variations in chemical reactivity |

| Cyclopentanamine | Parent compound without substitutions | Used as a reference for comparing effects |

| 1-Benzylcyclopentylamine hydrochloride | Benzyl group attached to nitrogen | Enhanced stability and solubility in water |

This table highlights how the structural variations influence biological activities and reactivity profiles.

Q & A

Q. What are the standard synthetic routes for 2-Benzylcyclopentan-1-amine, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis typically involves reductive amination of cyclopentanone derivatives or cyclization of pre-functionalized benzyl precursors. For example:

Reductive Amination : React cyclopentanone with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (4–6) to form the amine .

Cyclization : Use a benzyl-substituted cyclopentane intermediate with a nitro or azide group, followed by catalytic hydrogenation to yield the amine .

- Optimization : Adjust solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and catalyst loading (e.g., 5–10% Pd/C for hydrogenation) to improve yield (typically 50–70%) and minimize byproducts like over-reduced analogs .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Handling : Use fume hoods to avoid aerosol formation . Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill Management : Contain spills with sand or vermiculite, then transfer to labeled hazardous waste containers .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : Compare H/C NMR peaks to computational predictions (e.g., DFT calculations) for cyclopentane ring protons (δ 1.5–2.5 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 176.1 (calculated) via ESI-MS .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to induce enantioselectivity (up to 90% ee) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates and prevent racemization during cyclization .

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer via differential reaction rates .

Q. What methodologies are effective in resolving contradictory data in biological activity studies of this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations (1 nM–100 μM) to identify non-linear effects .

- Reproducibility Checks : Validate assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .

- Meta-Analysis : Cross-reference data with structurally similar amines (e.g., 3-phenylcyclopentan-1-amine) to identify confounding variables like solvent polarity .

Q. What are the best practices for optimizing reaction conditions to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst) and identify interactions affecting yield .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to balance reaction rate and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.